molecular formula C19H14BrN3S B2757344 (2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-methylphenyl)amino]prop-2-enenitrile CAS No. 450352-87-1

(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-methylphenyl)amino]prop-2-enenitrile

Cat. No. B2757344
CAS RN: 450352-87-1
M. Wt: 396.31
InChI Key: IRLXGAHBKKLWSA-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-methylphenyl)amino]prop-2-enenitrile is a useful research compound. Its molecular formula is C19H14BrN3S and its molecular weight is 396.31. The purity is usually 95%.
BenchChem offers high-quality (2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-methylphenyl)amino]prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-methylphenyl)amino]prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition Performance

(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-methylphenyl)amino]prop-2-enenitrile may have applications in corrosion inhibition. A study explored the inhibition performances of similar thiazole and thiadiazole derivatives against iron corrosion. Density functional theory (DFT) calculations and molecular dynamics simulations were employed, indicating potential application in material protection and engineering (Kaya et al., 2016).

Photodynamic Therapy in Cancer Treatment

Thiazole derivatives, closely related to the compound , have been used in the development of zinc phthalocyanines, which show promising properties as photosensitizers in photodynamic therapy for cancer treatment. These compounds exhibit high singlet oxygen quantum yield, crucial for Type II photodynamic therapy mechanisms (Pişkin et al., 2020).

Antimicrobial Agents

Compounds incorporating a sulfamoyl moiety and thiazole derivatives have demonstrated potential as antimicrobial agents. The synthesis of new heterocyclic compounds has shown promising results in vitro for both antibacterial and antifungal activities (Darwish et al., 2014).

Noncovalent Interaction Analysis

The structural analysis of similar thiazole derivatives has been conducted to understand their noncovalent interactions. These studies, involving crystallographic and QTAIM analysis, can provide insights into the molecular interactions and stability of such compounds, which is essential in drug design and material science (El-Emam et al., 2020).

properties

IUPAC Name

(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(3-methylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3S/c1-13-4-2-7-17(8-13)22-11-15(10-21)19-23-18(12-24-19)14-5-3-6-16(20)9-14/h2-9,11-12,22H,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLXGAHBKKLWSA-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-methylphenyl)amino]prop-2-enenitrile

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